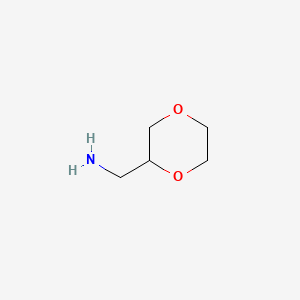

![molecular formula C13H11N3O8S2 B1308861 4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid CAS No. 197583-89-4](/img/structure/B1308861.png)

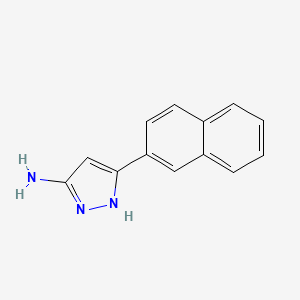

4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid” is a chemical compound with the CAS number 197583-89-4 . It contains a total of 38 bonds, including 27 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 7 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 hydrazone, 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .

Molecular Structure Analysis

The molecular formula of this compound is C13H11N3O8S2 . It contains a total of 37 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 8 Oxygen atoms, and 2 Sulfur atoms .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid”, focusing on unique applications across different fields:

Nonlinear Optical Materials

The compound has been studied for its potential use in nonlinear optical (NLO) materials . It crystallizes in an orthorhombic crystal system with space group Pca21, which is non-centrosymmetric, a requirement for second harmonic generation (SHG) activity in crystals .

Catalysis

Researchers have explored the use of hydrazone derivatives as catalysts for the reduction of nitrophenol in the presence of reducing agents. This process is significant in the field of catalytic chemistry .

Analytical Chemistry

Hydrazone derivatives, including the compound , have been used in analytical chemistry for the separation, identification, and detection of metal ions, anions, organic molecules, and water in various samples .

Corrosion Inhibition

In the field of materials science, hydrazone derivatives are known to act as corrosion inhibitors for metals such as copper, nickel, iron, and tin. This application is crucial in preventing or delaying the corrosion process .

Photochromic Systems

The addition of strongly basic anions to phenylhydrazone solutions has been shown to create a new Vis–Vis photochromic system with azo/azine-to-hydrazone photo-tautomerization as the photoswitching mechanism .

properties

IUPAC Name |

4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUALIKZKOPFCOP-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C\C2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)